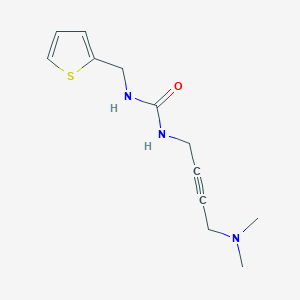

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-15(2)8-4-3-7-13-12(16)14-10-11-6-5-9-17-11/h5-6,9H,7-8,10H2,1-2H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIVELVENGCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One possible route includes:

Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a suitable precursor with a dimethylamino group.

Introduction of the thiophen-2-ylmethyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophen-2-ylmethyl moiety to the intermediate.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:

Key Observations:

- Thiophene vs. Pyrimidine/Phenyl : The target compound’s thiophen-2-ylmethyl group contrasts with pyrimidinyl (e.g., 8e, 8g) or phenyl (e.g., 8h) substituents in analogs. Thiophene’s electron-rich aromatic system may favor interactions with hydrophobic pockets, while pyrimidine’s nitrogen atoms enable hydrogen bonding .

Biological Activity

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1396683-24-1, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a dimethylamino group, a but-2-ynyl chain, and a thiophen-2-ylmethyl moiety, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃OS |

| Molecular Weight | 251.35 g/mol |

| IUPAC Name | 1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |

| InChI Key | JESIVELVENGCJI-UHFFFAOYSA-N |

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanism involves:

- Binding Interactions : The thiophenyl group may enhance binding affinity to target proteins due to unique electronic properties.

- Modulation of Enzyme Activity : It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.

- Signal Transduction : Potential involvement in signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea exhibit significant antimicrobial properties. Initial studies suggest that this compound may also possess antifungal activity, potentially making it a candidate for further development in treating fungal infections .

Other Biological Activities

The compound's unique structure suggests potential applications in various fields:

- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting specific diseases.

- Biochemical Probes : Used in studies to investigate biological pathways and enzyme functions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea:

- Antifungal Studies : A study demonstrated that similar urea derivatives exhibited higher antifungal activity compared to antibacterial and anticancer activities .

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects on cancer cell lines, revealing potential for further exploration in cancer therapy .

- Mechanistic Studies : Research into the mechanisms of action has suggested that these compounds may interfere with critical cellular processes, including apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling the dimethylamino butynyl moiety to the urea backbone. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity for nucleophilic substitutions .

- Temperature control : Maintain 60–80°C during urea bond formation to balance reaction rate and byproduct minimization .

- Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .

- Optimization : Use kinetic studies to identify rate-limiting steps; adjust catalyst loadings (e.g., triethylamine) and monitor intermediates via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5 ppm for NH protons) and thiophene ring protons (δ ~7.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺, with isotopic patterns confirming sulfur and nitrogen content .

- IR spectroscopy : Detect urea C=O stretching (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution, highlighting the electron-rich dimethylamino group as a potential site for electrophilic attack .

- Experimental validation : React with methyl iodide to assess alkylation at the dimethylamino group, monitored by ¹H NMR for N-methylation shifts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, analyzing degradation via HPLC. Acidic conditions may hydrolyze the urea bond, while basic conditions could deprotonate the thiophene .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential Scanning Calorimetry (DSC) identifies phase transitions .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of similar urea derivatives?

- Methodological Answer :

- Pharmacokinetic profiling : Compare plasma protein binding (e.g., via ultrafiltration) and metabolic stability (using liver microsomes) to explain bioavailability discrepancies .

- Molecular docking : Model interactions with target proteins (e.g., kinases) to identify binding affinity differences between in vitro assays and in vivo environments .

Q. How can the compound’s mechanism of action be elucidated when targeting enzymes like tyrosine kinases?

- Methodological Answer :

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) .

- Crystallography : Co-crystallize the compound with kinase domains to resolve binding modes (e.g., hydrogen bonding with catalytic lysine) .

Q. What computational approaches are suitable for predicting the compound’s interaction with membrane transporters?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Simulate lipid bilayer penetration to assess passive diffusion rates .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with transporter affinity data from analogous compounds .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|

| 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)urea | Pyrimidine core vs. butynyl linker | 10-fold higher kinase inhibition | |

| 1-[(4-chlorophenyl)methyl]-3-[(thiophen-2-yl)methyl]urea | Lacks dimethylamino group | Reduced cellular uptake |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.